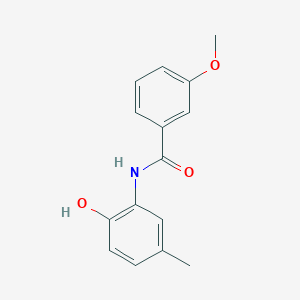

N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide

Description

N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide is a benzamide derivative synthesized from 2-amino-4-methylphenol and benzoyl chloride in acetonitrile, yielding pink crystals with a melting point of 448 K . Its structure features a planar amide group (C8–N1–C7=O1–C1) and two aromatic rings (C1–C6 and C8–C13) forming dihedral angles of 5.63° and 10.20°, respectively. The molecule exhibits intramolecular N–H⋯O hydrogen bonding and intermolecular O–H⋯O and C–H⋯O interactions, forming C(7) chains and R₂²(7) rings in the crystal lattice . This compound is part of a broader class of benzanilides with biological relevance, including potassium channel activation .

Properties

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-6-7-14(17)13(8-10)16-15(18)11-4-3-5-12(9-11)19-2/h3-9,17H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVCUMCCTITVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358335 | |

| Record name | N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690984-54-4 | |

| Record name | N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide typically involves the reaction of 2-hydroxy-5-methylbenzoic acid with 3-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts such as copper or nickel on alumina supports can enhance the efficiency of the reaction.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: As a potential inhibitor of specific enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to and inhibit the activity of certain enzymes, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Structural-Activity Relationships (SAR) :

- Thermal and Crystallographic Trends :

- Therapeutic Potential: Dual-acting compounds like CoPo-22 highlight the versatility of benzamide scaffolds in addressing complex diseases like cystic fibrosis .

Biological Activity

N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide features a hydroxyl group and a methoxy group attached to aromatic rings, contributing to its biological activity. The presence of these functional groups enhances its binding affinity to various biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. For example, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis .

- Anticancer Activity : Studies have reported that related compounds exhibit antiproliferative effects on cancer cell lines. For instance, some derivatives have shown IC50 values in the low micromolar range (2.2–4.4 μM) against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .

The mechanism by which N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways, potentially leading to reduced proliferation of cancer cells or inhibition of bacterial growth .

- Receptor Interaction : It may interact with various G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cell survival and apoptosis .

Antimicrobial Studies

A study evaluating the antimicrobial properties of related compounds highlighted that those with hydroxyl and methoxy substitutions exhibited enhanced antibacterial activity. The following table summarizes the MIC values for selected compounds against different bacterial strains:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| 1 | Staphylococcus aureus | 32 |

| 2 | Enterococcus faecalis | 8 |

| 3 | Escherichia coli | 16 |

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide on various cancer cell lines. The following table presents IC50 values for different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.2 |

| HCT116 | 3.7 |

| HEK 293 | 5.3 |

These results indicate that the compound shows selective activity against certain cancer types, suggesting potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-amino-4-methylphenol with a substituted benzoyl chloride derivative (e.g., 3-methoxybenzoyl chloride) in a polar aprotic solvent like acetonitrile under reflux . Key optimizations include adjusting stoichiometry, reaction time (e.g., 3–5 hours at 150°C), and purification via recrystallization from methanol to improve yield and purity . Parallel methods for structurally related benzamides emphasize controlling pH and temperature to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns (e.g., methoxy and hydroxyl groups) and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups like amide C=O (~1650–1700 cm⁻¹) and phenolic O–H (~3200–3500 cm⁻¹) stretches . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, while X-ray diffraction (XRD) resolves bond lengths (e.g., C–N: ~1.35 Å, C=O: ~1.22 Å) and dihedral angles between aromatic rings .

Q. How can preliminary biological activity screening be designed for this compound?

Initial screening involves in vitro assays targeting pathways relevant to its structural analogs, such as apoptosis induction in cancer cell lines (e.g., MTT assays) . Dose-response curves and selectivity indices (e.g., IC₅₀ values) are compared against reference compounds. For receptor-targeted studies, radiolabeled analogs (e.g., carbon-11) enable PET imaging to assess CNS penetration or receptor binding .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide?

Single-crystal XRD analysis reveals intramolecular hydrogen bonds (e.g., N–H⋯O, ~2.1 Å) and planar amide moieties, critical for stability . Intermolecular O–H⋯O and C–H⋯O interactions form supramolecular chains along the [100] axis, influencing packing efficiency and melting points . Discrepancies in bond angles (e.g., ±0.5°) between experimental and computational models are resolved via refinement protocols like SHELXL .

Q. What strategies ensure selectivity in biological assays when testing this compound against off-target receptors?

Competitive binding assays using transfected cell lines (e.g., D4 dopamine vs. D2/D3 receptors) quantify selectivity ratios (>100-fold preferred for structural analogs) . Computational docking (e.g., AutoDock Vina) predicts binding poses, while mutagenesis studies identify key residues (e.g., transmembrane helices) for selective interaction. Cross-reactivity with sigma-1 or serotonin receptors is minimized by modifying substituent positions (e.g., methoxy group orientation) .

Q. How can contradictory data on hydrolysis stability be reconciled?

Accelerated stability studies under acidic/basic conditions (e.g., 1M HCl at 60°C) monitor degradation products (e.g., 3-methoxybenzoic acid) via HPLC . Conflicting hydrolysis rates may arise from crystallinity differences (amorphous vs. crystalline forms), resolved by polymorph screening (e.g., PXRD) . Kinetic studies (Arrhenius plots) differentiate thermal vs. pH-driven degradation pathways .

Q. What methodological approaches validate structure-activity relationships (SAR) for analogs of this compound?

Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., halogens, alkyl groups) and testing them in parallel assays. For example, replacing the methoxy group with ethoxy reduces logP (hydrophobicity) but may alter receptor affinity . Free-Wilson or Hansch analyses quantify contributions of substituents to activity, while QSAR models predict bioactivity based on electronic (e.g., Hammett σ) and steric parameters .

Methodological Notes

- Data Contradiction Analysis : Conflicting crystallographic or spectroscopic data require cross-validation using complementary techniques (e.g., XRD vs. neutron diffraction) .

- Experimental Design : Use factorial designs (e.g., DoE) to optimize synthesis and biological testing parameters, reducing resource expenditure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.